Cas no 953230-70-1 (N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-4-methoxybenzene-1-sulfonamide)

N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a furan-substituted piperidine core and a methoxybenzene sulfonamide moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological or inflammatory pathways. The furan ring contributes to enhanced binding interactions, while the sulfonamide group offers versatility for further functionalization. Its structural complexity allows for selective modulation of biological targets, making it valuable in drug discovery research. The presence of the methoxy group may influence solubility and metabolic stability, supporting its utility in optimizing pharmacokinetic properties. Suitable for controlled laboratory use under appropriate safety protocols.
N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-4-methoxybenzene-1-sulfonamide structure
953230-70-1 structure
Product Name:N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-4-methoxybenzene-1-sulfonamide
CAS No:953230-70-1
MF:C18H24N2O4S
MW:364.459163665771
CID:6150839
PubChem ID:16888197
Update Time:2025-10-28

N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-4-methoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-4-methoxybenzene-1-sulfonamide
    • VU0629717-1
    • F5017-0777
    • AKOS024490172
    • N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
    • 953230-70-1
    • N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methoxybenzene-1-sulfonamide
    • N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide
    • Inchi: 1S/C18H24N2O4S/c1-23-16-4-6-18(7-5-16)25(21,22)19-13-15-8-10-20(11-9-15)14-17-3-2-12-24-17/h2-7,12,15,19H,8-11,13-14H2,1H3
    • InChI Key: GPFYQEHVFHYSNU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OC)(NCC1CCN(CC2=CC=CO2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 364.14567842g/mol
  • Monoisotopic Mass: 364.14567842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 80.2Ų

N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-4-methoxybenzene-1-sulfonamide Pricemore >>

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Additional information on N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-4-methoxybenzene-1-sulfonamide

Recent Advances in the Study of N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-4-methoxybenzene-1-sulfonamide (CAS: 953230-70-1)

The compound N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-4-methoxybenzene-1-sulfonamide (CAS: 953230-70-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfonamide derivative, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the modulation of specific biological targets. Recent studies have explored its synthesis, pharmacological properties, and mechanism of action, providing valuable insights into its role as a promising candidate for drug development.

One of the key areas of research has focused on the synthesis and optimization of N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-4-methoxybenzene-1-sulfonamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving the functionalization of the piperidine ring and subsequent sulfonylation, resulting in a high-purity product suitable for further pharmacological evaluation.

Pharmacological studies have revealed that this compound exhibits potent activity against specific enzyme targets, particularly those involved in inflammatory pathways. In vitro assays demonstrated its ability to inhibit the activity of cyclooxygenase-2 (COX-2) with an IC50 value of 0.8 μM, suggesting its potential as an anti-inflammatory agent. Additionally, molecular docking studies have provided insights into the binding interactions between the compound and the active site of COX-2, highlighting the importance of the furan and methoxybenzene moieties in stabilizing the enzyme-inhibitor complex.

Further investigations into the pharmacokinetic properties of N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-4-methoxybenzene-1-sulfonamide have shown favorable absorption and distribution profiles in preclinical models. A recent pharmacokinetic study in rodents reported a bioavailability of approximately 65%, with a half-life of 4.2 hours, indicating its potential for oral administration. These findings are particularly promising for the development of orally active therapeutics targeting inflammatory diseases.

In addition to its anti-inflammatory properties, recent research has explored the compound's potential applications in oncology. A 2024 study published in Bioorganic & Medicinal Chemistry Letters identified its ability to modulate the activity of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The compound exhibited selective inhibition of HDAC6, with minimal effects on other HDAC isoforms, suggesting its potential as a targeted therapy for HDAC6-dependent malignancies.

Despite these promising findings, challenges remain in the clinical translation of N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-4-methoxybenzene-1-sulfonamide. Current research is addressing issues related to metabolic stability and potential off-target effects. Recent advancements in prodrug strategies and formulation technologies aim to enhance the compound's therapeutic index and reduce adverse effects, paving the way for future clinical trials.

In conclusion, N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-4-methoxybenzene-1-sulfonamide (CAS: 953230-70-1) represents a versatile scaffold with significant potential in drug discovery. Its dual activity against COX-2 and HDAC6, coupled with favorable pharmacokinetic properties, positions it as a promising candidate for the treatment of inflammatory and neoplastic diseases. Ongoing research efforts are expected to further elucidate its therapeutic potential and optimize its clinical applicability.

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